molecular formula C7H8N4S B14515741 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine CAS No. 62756-77-8

2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine

Cat. No.: B14515741
CAS No.: 62756-77-8
M. Wt: 180.23 g/mol
InChI Key: ZBWNFQNDFBTMBJ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is part of a broader class of thiazine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine typically involves the annulation of the thiazine ring to a pyridine ring. One common method includes the reaction of hydrazine derivatives with pyridine-2-thione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Scientific Research Applications

2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-3H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, proteins, and enzymes, altering their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Properties

CAS No.

62756-77-8

Molecular Formula

C7H8N4S

Molecular Weight

180.23 g/mol

IUPAC Name

3H-pyrido[2,3-b][1,4]thiazin-2-ylhydrazine

InChI

InChI=1S/C7H8N4S/c8-11-6-4-12-7-5(10-6)2-1-3-9-7/h1-3H,4,8H2,(H,10,11)

InChI Key

ZBWNFQNDFBTMBJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(S1)N=CC=C2)NN

Origin of Product

United States

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